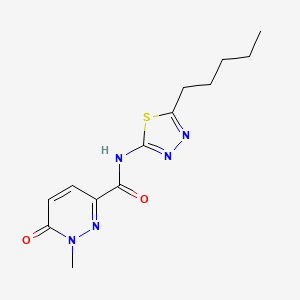methanone](/img/structure/B7523997.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloro-6-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone” is an orally available, potent and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro .
Synthesis Analysis
The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This leads to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzimidazole ring linked to a piperidine ring via a methanone group . The benzimidazole ring is substituted at the 2-position with a piperidin-1-yl group, and the piperidine ring is substituted at the 4-position with a benzimidazol-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.71 g/mol . It is a cream powder with a melting point of 106–108 °C . The compound is highly soluble in water, with a solubility of up to 19 mg/mL at pH 1.2 .Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O/c20-13-4-3-5-14(21)17(13)19(25)24-10-8-12(9-11-24)18-22-15-6-1-2-7-16(15)23-18/h1-7,12H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCMDFOLHCWNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7523923.png)

![3-(2,4-dimethylphenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523936.png)
![N-[(5-bromothiophen-2-yl)methyl]-3-iodobenzamide](/img/structure/B7523945.png)
![(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B7523948.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7523962.png)
![3-acetamido-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7523970.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide](/img/structure/B7523974.png)
![3-(8-methyl-4-oxoquinazolin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B7523981.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid](/img/structure/B7523983.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7523985.png)
![(E)-3-pyridin-4-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7523987.png)
![1-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]-3-phenylurea](/img/structure/B7523990.png)
